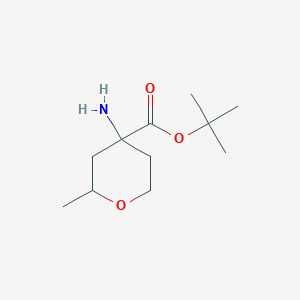
Tert-butyl 4-amino-2-methyloxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-2-methyloxane-4-carboxylate, also known as Boc-aminomethyl-oxane-carboxylic acid, is a chemical compound used in scientific research. It is a derivative of oxane, which is a heterocyclic organic compound.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-methyloxane-4-carboxylate is not well understood. However, it is believed to act as a protease inhibitor, which means it can inhibit the activity of enzymes that break down proteins. This property makes it useful for the synthesis of peptidomimetics, as it can prevent the degradation of the compounds during synthesis.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on the body. It is a synthetic compound that is not found naturally in the body.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 4-amino-2-methyloxane-4-carboxylate in lab experiments is its ability to inhibit proteases, which can prevent the degradation of compounds during synthesis. However, one limitation is that it is a synthetic compound, which means it may not have the same properties as naturally occurring compounds. Additionally, it may be difficult to obtain and expensive to use in large quantities.
Future Directions
There are many future directions for the use of tert-butyl 4-amino-2-methyloxane-4-carboxylate in scientific research. One direction is the synthesis of novel peptidomimetics with specific biological activities. Another direction is the development of new synthetic methods for the compound, which can make it more accessible and cost-effective for researchers. Additionally, the compound can be used in the development of new drugs for various diseases, such as cancer and Alzheimer's disease.
Synthesis Methods
Tert-butyl 4-amino-2-methyloxane-4-carboxylate can be synthesized by reacting tert-butyl 4-hydroxy-2-methyloxane-4-carboxylate with phthalimide and potassium carbonate in dimethylformamide. The resulting product is then treated with hydrazine hydrate to obtain this compound.
Scientific Research Applications
Tert-butyl 4-amino-2-methyloxane-4-carboxylate is used in scientific research as a building block for the synthesis of various compounds. It is commonly used for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have various applications in drug discovery and development, as they can target specific proteins and enzymes in the body.
properties
IUPAC Name |
tert-butyl 4-amino-2-methyloxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-11(12,5-6-14-8)9(13)15-10(2,3)4/h8H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIAIROKGQREPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

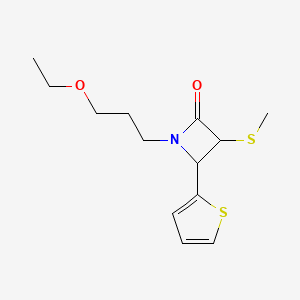
![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)
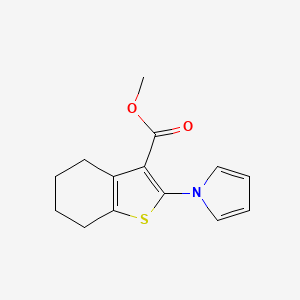
![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)
![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)
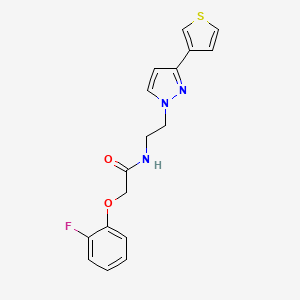

![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)
![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)
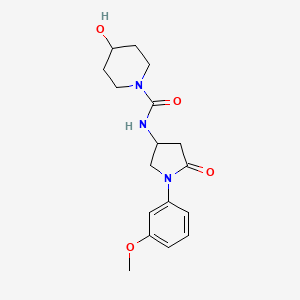

![3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B2824788.png)